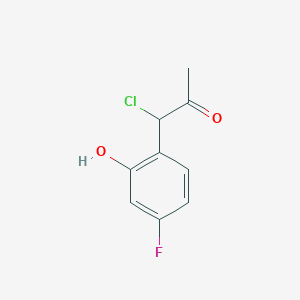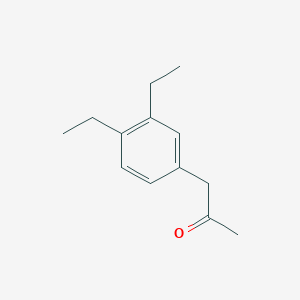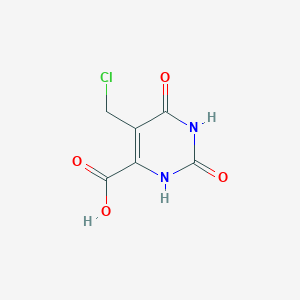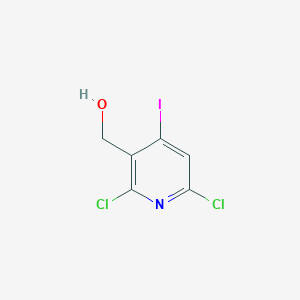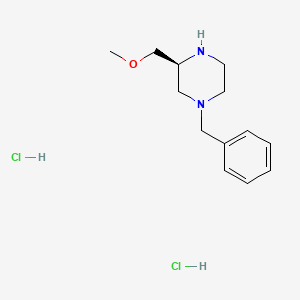
(S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl is a chiral piperazine derivative that has gained attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a methoxymethyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt. This method yields the desired piperazine derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reaction kettles. For example, intermediate compounds are reacted in the presence of solvents like dichloromethane and catalysts at elevated temperatures, followed by purification steps such as flash column chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-Alzheimer’s activities
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl involves its interaction with specific molecular targets. For instance, it may act as a GABA receptor agonist, modulating neurotransmitter activity in the brain . Additionally, it can inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
1-benzylpiperazine (BZP): A central nervous system stimulant with similar structural features.
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP for its stimulant effects.
Uniqueness
(S)-4-benzyl-2-(methoxymethyl)piperazine 2HCl stands out due to its chiral nature and the presence of both benzyl and methoxymethyl groups, which confer unique chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C13H22Cl2N2O |
|---|---|
Peso molecular |
293.23 g/mol |
Nombre IUPAC |
(3S)-1-benzyl-3-(methoxymethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-11-13-10-15(8-7-14-13)9-12-5-3-2-4-6-12;;/h2-6,13-14H,7-11H2,1H3;2*1H/t13-;;/m0../s1 |
Clave InChI |
FNUPEFBJPVRXID-GXKRWWSZSA-N |
SMILES isomérico |
COC[C@@H]1CN(CCN1)CC2=CC=CC=C2.Cl.Cl |
SMILES canónico |
COCC1CN(CCN1)CC2=CC=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


